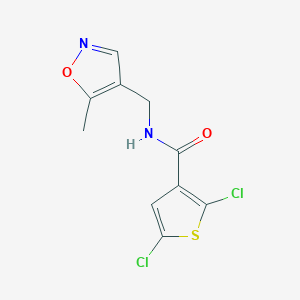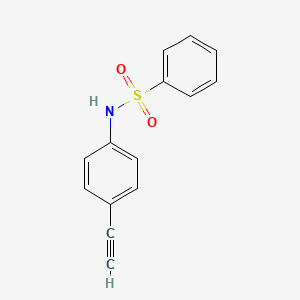![molecular formula C23H17N5O2S2 B2683199 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane CAS No. 1115901-16-0](/img/structure/B2683199.png)
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane” is a complex organic molecule that contains several functional groups, including a morpholine ring, a pyridine ring, a thiazole ring, and an azepane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine and pyridine rings, the introduction of the thiazole ring, and finally the coupling with azepane. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitrogen atoms in the morpholine and pyridine rings could potentially act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen and oxygen atoms could potentially increase its solubility in polar solvents .Scientific Research Applications
Catalysis and Functionalization
Saturated aza-heterocycles, which include structures like azepane, are fundamental in bioactive compounds and drug agents. These compounds are used in asymmetric synthesis as chiral auxiliaries and ligands. A significant method involves the enantioselective functionalization of α-methylene C–H bonds in these compounds for drug discovery purposes. A palladium-catalyzed enantioselective α-C–H coupling process has been developed for various amines, including azepanes. This approach provides high enantioselectivities and exclusive regioselectivity, essential in the pharmaceutical industry (Jain, Verma, Xia, & Yu, 2016).
Structural Studies and Conformations
Compounds with azepane structures are analyzed for their conformational properties, crucial in understanding their interactions and stability. For instance, the study of 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one provided insights into the chair conformations of cyclohexane and morpholine rings and the twist conformation of the thiazole ring. These structural insights are vital for designing stable drug candidates with reduced metabolic liabilities (Akkurt, Yalcin, Terzioğlu Klip, & Büyükgüngör, 2008).
Domino Reactions and Synthesis
In organic chemistry, domino reactions involving azepanes and similar structures are employed to synthesize complex molecules efficiently. An example is the morpholine promoted three-component reaction, leading to the synthesis of functionalized 1,5-methanoindeno[1,2-d]azocines, which are valuable in medicinal chemistry (Cao, Sun, & Yan, 2018).
Development of Advanced Building Blocks
Azepane and similar structures are developed as advanced building blocks for drug discovery. 3-((Hetera)cyclobutyl)azetidines, analogues of morpholine and azepane, have been synthesized and identified as potential utilities in lead optimization programs. Such building blocks are crucial for developing new therapeutic agents (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).
Biotransformation in Drug Molecules
The biotransformation and bioactivation reactions of alicyclic amines, including azepane, are studied to understand their metabolic pathways in drug molecules. These insights help design stable drug candidates that are free from metabolic liabilities, an essential aspect in drug development (Bolleddula, DeMent, Driscoll, Worboys, Brassil, & Bourdet, 2014).
Safety And Hazards
properties
IUPAC Name |
N-(3-cyanophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S2/c1-14-21(32-22(25-14)16-7-3-2-4-8-16)18-11-19(29)28-23(27-18)31-13-20(30)26-17-9-5-6-15(10-17)12-24/h2-11H,13H2,1H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPHLRVVODFMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

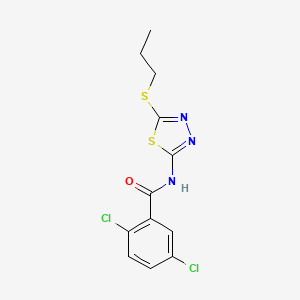

![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)
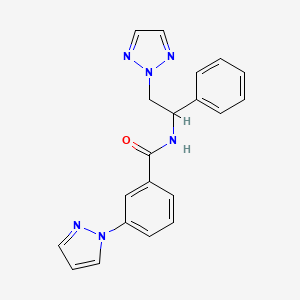
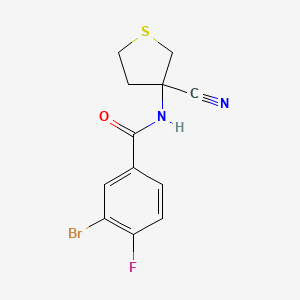
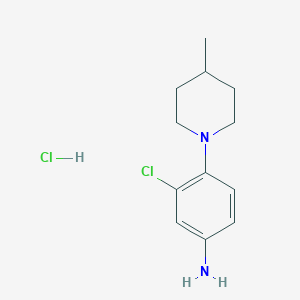
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)
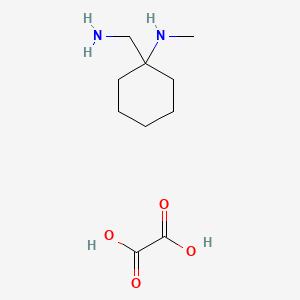
![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)
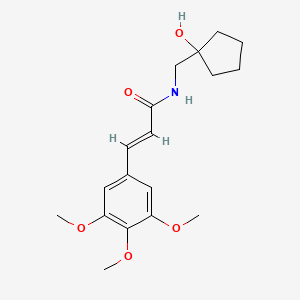
![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
